molecular formula C19H20ClN5 B5044357 N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine

Cat. No.: B5044357
M. Wt: 353.8 g/mol
InChI Key: PTQMHZPEPMMZSP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline class of compounds. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a 3-chlorophenyl group and a 4-methylpiperazin-1-yl group attached to the quinazoline core. These structural features contribute to the compound’s unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide or its derivatives, under acidic or basic conditions.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline core.

    Attachment of the 4-methylpiperazin-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the quinazoline core or the phenyl ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar core structures but differ in the substituents attached to the quinazoline core or phenyl ring.

    Quinazoline derivatives: Other quinazoline derivatives with different substituents may exhibit different biological activities and properties.

    Phenylpiperazine derivatives: Compounds with a phenylpiperazine moiety but different core structures may also be compared to highlight the unique features of this compound.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-24-9-11-25(12-10-24)18-16-7-2-3-8-17(16)22-19(23-18)21-15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQMHZPEPMMZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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